L-Tyrosyl-L-prolyl-L-phenylalanyl-D-leucinamide
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Overview
Description
L-Tyrosyl-L-prolyl-L-phenylalanyl-D-leucinamide is a synthetic peptide composed of four amino acids: L-tyrosine, L-proline, L-phenylalanine, and D-leucine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-L-prolyl-L-phenylalanyl-D-leucinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents such as HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Tyrosyl-L-prolyl-L-phenylalanyl-D-leucinamide can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Various reagents depending on the desired modification, such as acylation or alkylation agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to dityrosine formation, while reduction can result in the cleavage of disulfide bonds.
Scientific Research Applications
L-Tyrosyl-L-prolyl-L-phenylalanyl-D-leucinamide has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and as a substrate for enzymatic studies.
Medicine: Potential therapeutic applications due to its ability to interact with specific receptors or enzymes.
Industry: Utilized in the development of novel biomaterials and as a component in cosmetic formulations.
Mechanism of Action
The mechanism of action of L-Tyrosyl-L-prolyl-L-phenylalanyl-D-leucinamide involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and target involved.
Comparison with Similar Compounds
Similar Compounds
L-Tyrosyl-L-prolyl-L-phenylalanyl-L-phenylalaninamide: Similar structure but with an additional phenylalanine residue.
L-Tyrosyl-L-prolyl-L-tyrosyl-L-phenylalanyl-L-leucine: Contains an additional tyrosine residue.
Tyrocidine A: A cyclic decapeptide with a different sequence but similar peptide nature.
Uniqueness
L-Tyrosyl-L-prolyl-L-phenylalanyl-D-leucinamide is unique due to its specific sequence and the presence of a D-amino acid (D-leucine), which can confer different biological properties compared to peptides composed solely of L-amino acids.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
83397-66-4 |
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Molecular Formula |
C29H39N5O5 |
Molecular Weight |
537.6 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[[(2R)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C29H39N5O5/c1-18(2)15-23(26(31)36)32-27(37)24(17-19-7-4-3-5-8-19)33-28(38)25-9-6-14-34(25)29(39)22(30)16-20-10-12-21(35)13-11-20/h3-5,7-8,10-13,18,22-25,35H,6,9,14-17,30H2,1-2H3,(H2,31,36)(H,32,37)(H,33,38)/t22-,23+,24-,25-/m0/s1 |
InChI Key |
WSKJUGSSNDTPAR-NDBXHCKUSA-N |
Isomeric SMILES |
CC(C)C[C@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=C(C=C3)O)N |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)N |
Origin of Product |
United States |
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